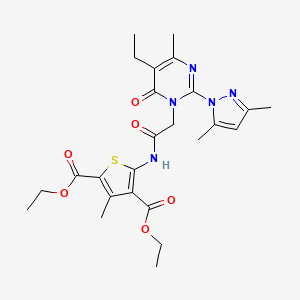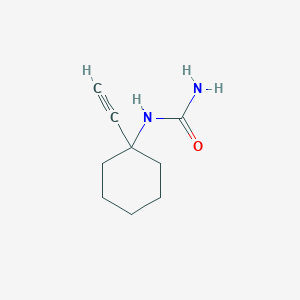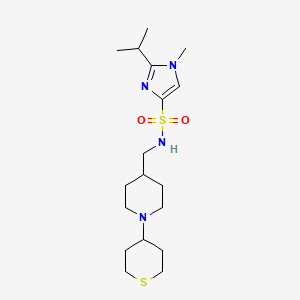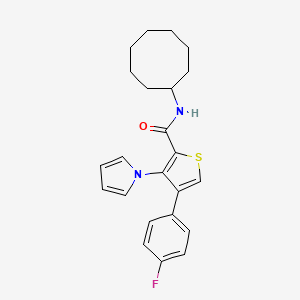![molecular formula C18H17ClFNO4 B2579591 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327606-35-8](/img/structure/B2579591.png)
2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CEFA or CEFA-DOX and belongs to the family of cephalosporin antibiotics.
Wissenschaftliche Forschungsanwendungen
Fluorinated Molecules in Crystallography
Research on monofluorinated small molecules, such as ortho-fluorophenylglycine, provides insights into the structural implications of fluorination on molecular geometry and intermolecular interactions. These studies contribute to a better understanding of how fluorination affects the physical and chemical properties of compounds, which is crucial for drug design and material science. The investigation of fluorinated molecules in crystallography reveals the influence of fluorine atoms on bond angles and hydrogen bonding patterns, offering valuable information for the synthesis and application of fluorinated compounds in various scientific domains (Burns & Hagaman, 1993).
Quantum Chemical Calculations in Corrosion Inhibition
Theoretical studies on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, utilize quantum chemical calculations to predict the inhibition efficiencies of these compounds as corrosion inhibitors. Such research demonstrates the application of quantum chemistry in understanding the relationship between molecular structure and corrosion inhibition efficiency, aiding in the development of more effective inhibitors for protecting metals against corrosion (Zarrouk et al., 2014).
Antitumor Activity Studies
Compounds structurally related to 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, have been synthesized and evaluated for their antitumor activities. These studies are crucial for discovering new therapeutic agents and understanding the relationship between chemical structure and biological activity. The investigation into the antitumor activities of synthesized compounds contributes to the field of medicinal chemistry and cancer research, potentially leading to the development of novel anticancer drugs (Ju Liu et al., 2018).
Synthesis and Application in Carbohydrate Chemistry
Research into the synthesis and application of protected glycosyl donors, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, illustrates the importance of chemical synthesis in the development of methodologies for carbohydrate chemistry. These studies enable the selective protection and deprotection of hydroxyl groups, facilitating the synthesis of complex carbohydrates and glycoconjugates for biological research and therapeutic applications (Spjut, Qian, & Elofsson, 2010).
Wirkmechanismus
Target of Action
Compounds similar to “2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” often target specific proteins or enzymes in the body. These targets are usually key components of certain biological pathways .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This binding could inhibit the function of the protein, leading to changes in the biological pathway .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Changes in these pathways could lead to various downstream effects, such as the inhibition of a disease process or the activation of a certain biological response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted would all affect its overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell behavior to alterations in the progression of a disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDWJCTZPYCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2579508.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)


![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)




